molecular formula C16H16O4 B600333 3-(2-Methoxyphenyl)chromane-4,7-diol CAS No. 1017083-06-5

3-(2-Methoxyphenyl)chromane-4,7-diol

Cat. No.: B600333
CAS No.: 1017083-06-5
M. Wt: 272.30
InChI Key:
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Description

3-(2-Methoxyphenyl)chromane-4,7-diol is a chemical compound belonging to the class of chromanes, which are derivatives of chroman. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and two hydroxyl groups at positions 4 and 7 of the chromane structure. Chromanes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)chromane-4,7-diol can be achieved through several synthetic routes. One common method involves the use of a domino Michael/hemiacetalization reaction. This reaction typically involves the use of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by oxidation and dehydroxylation steps . The reaction conditions often include the use of organocatalysts, such as cinchona alkaloid derivatives and amino acids, to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)chromane-4,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

3-(2-Methoxyphenyl)chromane-4,7-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)chromane-4,7-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby providing antioxidant benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)chromane-4,7-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxyl groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

3-(2-methoxyphenyl)-3,4-dihydro-2H-chromene-4,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-14-5-3-2-4-11(14)13-9-20-15-8-10(17)6-7-12(15)16(13)18/h2-8,13,16-18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADJEKOGUFAOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2COC3=C(C2O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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